3-Chloro vs 3-Bromo Substitution in Indazole-Based CCR1 Antagonists: A 17-Fold Potency Differential
In a systematic SAR study of indazole-based CCR1 receptor antagonists, the 3-chloro substituted indazole scaffold demonstrated substantially superior binding affinity compared to the 3-bromo substituted analog [1]. The 3-chloro derivative exhibited potent CCR1 antagonism with an IC50 of 5 nM, whereas the corresponding 3-bromo derivative showed markedly reduced activity with an IC50 of 85 nM. This represents an approximately 17-fold difference in potency attributable solely to the halogen substitution at the 3-position.
| Evidence Dimension | CCR1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 5 nM (3-chloro substituted indazole derivative) |
| Comparator Or Baseline | 85 nM (3-bromo substituted indazole derivative) |
| Quantified Difference | 17-fold higher potency for 3-chloro vs 3-bromo |
| Conditions | CCR1 receptor binding assay; indazole scaffold with identical substituents at other positions |
Why This Matters
This 17-fold potency differential demonstrates that 3-chloro substitution is functionally non-interchangeable with 3-bromo, directly impacting lead selection and requiring procurement of the specific chloro-substituted scaffold.
- [1] Disalvo D, Kuzmich D, Mao C, Razavi H, Sarko C, Swinamer AD, Thomson DS, Zhang Q. Indazole compounds as CCR1 receptor antagonists. US Patent Application 20110034512. February 10, 2011. View Source
